Niclosamide piperazine
Description
Context of Niclosamide (B1684120) and its Derivatives in Drug Repurposing
Niclosamide, a salicylanilide (B1680751) compound, has been the subject of extensive research for drug repurposing, a strategy that explores new therapeutic uses for existing approved drugs. dovepress.comnih.govresearchgate.net This approach can significantly reduce the costs and timelines associated with new drug development. dovepress.comresearchgate.netnih.gov Initially established as a potent agent against parasitic infections, recent scientific inquiry has revealed its potential to modulate multiple signaling pathways and biological processes. cfspharmacy.pharmacynih.gov This has spurred investigations into its efficacy against a wide array of conditions, including various cancers, metabolic diseases, and bacterial and viral infections. nih.govcfspharmacy.pharmacyresearchgate.net
Niclosamide was first discovered in 1953 at the Bayer chemotherapy research laboratories. nih.gov It was initially developed as a molluscicide to eradicate snails, which are intermediate hosts for schistosomiasis, and was brought to market as Bayluscide in 1959. nih.govresearchgate.net By 1960, scientists at Bayer identified its effectiveness against human tapeworm (cestode) infections, leading to its marketing for human use in 1962 under the trade name Yomesan. nih.govmdpi.com The U.S. Food and Drug Administration (FDA) approved niclosamide for treating tapeworm infections in humans in 1982, and it is included on the World Health Organization's List of Essential Medicines. nih.govwikipedia.org For decades, it has been used to treat parasitic infections in millions of people. nih.gov Its primary mechanism of action as an anthelmintic involves the uncoupling of oxidative phosphorylation in parasites. nih.govwikipedia.org
Despite its long history of use, the parent compound, niclosamide, possesses significant limitations that hinder its systemic application. dovepress.combiorxiv.org The primary drawback is its very low water solubility and poor oral bioavailability, with estimates suggesting less than 10% is absorbed systemically. biorxiv.orgresearchgate.netmdpi.com While this property is advantageous for treating intestinal parasites as the drug remains localized in the gastrointestinal tract, it is a substantial barrier for treating systemic diseases where achieving therapeutic concentrations in the bloodstream is crucial. researchgate.netchemrxiv.org
To address these pharmacokinetic challenges, researchers have focused on developing derivatives and salt forms of niclosamide. dovepress.commdpi.comnih.gov The goal of creating these new chemical entities is to enhance properties like aqueous solubility and bioavailability, thereby enabling its potential use in treating conditions such as cancer and systemic infections, without compromising its therapeutic activity. mdpi.comnih.gov Modifications to the chemical structure, including the formation of salts, are a key strategy in this endeavor. mdpi.comresearchgate.net
Definition and Significance of Niclosamide Piperazine (B1678402) as a Salt Form
Niclosamide piperazine (NPP) is a salt form of niclosamide, created by combining the active niclosamide molecule with piperazine. ontosight.ai Structurally, it is identified as 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide compounded with piperazine. ontosight.ai The significance of creating this salt lies in its improved physicochemical properties compared to the parent drug. researchgate.net Specifically, the formation of the piperazine salt enhances water solubility, a critical factor for improving oral bioavailability and potential therapeutic effectiveness for systemic conditions. mdpi.comresearchgate.net This makes this compound a compound of significant interest in academic research exploring the expanded therapeutic potential of niclosamide. mdpi.comresearchgate.net
In the scientific pursuit of optimizing niclosamide, another prominent salt form, niclosamide ethanolamine (B43304) (NEN), has been extensively studied alongside this compound (NPP). mdpi.comutrgv.edunih.gov Both salts were developed to improve upon the poor solubility of the parent compound. mdpi.com
Research indicates that while both salt forms are more water-soluble than niclosamide, NEN generally exhibits higher water solubility than NPP. mdpi.commdpi.com Despite this difference in solubility, studies have shown that their biological activity can be comparable. For instance, research on their mitochondrial uncoupling effects—a key mechanism of action for their potential anti-diabetic and anti-obesity benefits—found that NPP and NEN had comparable activity. researchgate.netnih.gov
In the context of anticancer research, one study directly compared their efficacy against glioblastoma cells and found that NPP exhibited a slightly lower IC50 value (1.50 µM) compared to NEN (1.834 µM), suggesting similar potency. mdpi.comutrgv.eduutrgv.edu These findings highlight that while solubility is a key parameter, the ultimate therapeutic efficacy is multifactorial, and both NPP and NEN represent promising candidates for further development in repurposing niclosamide. mdpi.comresearchgate.net
Data Tables
Table 1: Comparative Profile of Niclosamide and its Salt Forms
This table provides a summary of the comparative characteristics of Niclosamide, this compound (NPP), and Niclosamide Ethanolamine (NEN) based on available research data.
| Feature | Niclosamide (Parent Compound) | This compound (NPP) | Niclosamide Ethanolamine (NEN) |
| Chemical Identity | 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | Salt of Niclosamide and Piperazine mdpi.comontosight.ai | Salt of Niclosamide and Ethanolamine mdpi.comutrgv.edu |
| Primary Limitation | Poor water solubility, low systemic bioavailability (~10%) biorxiv.orgresearchgate.net | Lower water solubility compared to NEN mdpi.com | Higher water solubility than NPP mdpi.com |
| Water Solubility | ~0.003 mg/mL at 37 °C mdpi.com | ~0.023 mg/mL at 37 °C mdpi.com | Higher than NPP, but specific value not cited in results mdpi.com |
| Mitochondrial Uncoupling Activity | Potent mitochondrial uncoupler nih.gov | Comparable to NEN researchgate.netnih.gov | Effective hepatic mitochondrial uncoupler nih.gov |
| Reported In Vitro Anticancer Efficacy (IC50) | Potent activity against various cancer cell lines nih.govfrontiersin.org | 1.50 µM (Glioblastoma cells) mdpi.comutrgv.eduutrgv.edu | 1.834 µM (Glioblastoma cells) mdpi.comutrgv.eduutrgv.edu |
| Primary Research Focus | Anthelmintic, Drug Repurposing (Anticancer, Antiviral, Antibacterial) nih.govcfspharmacy.pharmacy | Anti-obesity, Anti-diabetic, Anticancer mdpi.comnih.gov | Anti-obesity, Anti-diabetic, Anticancer mdpi.comnih.gov |
Table 2: List of Mentioned Compounds
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide;piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O4.C4H10N2/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;1-2-6-4-3-5-1/h1-6,18H,(H,16,19);5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIUNINVFIUGNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
81424-66-0 | |
| Record name | Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, compd. with piperazine (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81424-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40956370 | |
| Record name | 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzene-1-carboximidic acid--piperazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34892-17-6, 36466-48-5 | |
| Record name | Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, compd. with piperazine (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34892-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-N-(2-chloro-4-nitrophenyl)salicylamide, compound with piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034892176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niclosamide piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036466485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzene-1-carboximidic acid--piperazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-N-(2-chloro-4-nitrophenyl)salicylamide, compound with piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICLOSAMIDE PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/813L87CE24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Activities and Therapeutic Prospects of Niclosamide Piperazine
Anticancer Research
Emerging evidence highlights the multifaceted role of niclosamide (B1684120) and its derivatives, including niclosamide piperazine (B1678402), in combating various cancers by targeting key cellular pathways involved in tumor growth and survival. nih.govnih.gov
Inhibition of Tumor Cell Proliferation in Various Malignancies
Niclosamide piperazine, along with its parent compound, exhibits potent inhibitory effects on the proliferation of a wide range of cancer cells. mdpi.com This activity is attributed to its ability to modulate several critical signaling pathways that are often dysregulated in cancer. mdpi.complos.org Research has shown that niclosamide can suppress the proliferation of cancer cells in malignancies such as leukemia, colorectal cancer, liver cancer, prostate cancer, and breast cancer. mdpi.com For instance, in hepatocellular carcinoma cells, niclosamide has been shown to inhibit cell viability and clone formation in a dose- and time-dependent manner. jcancer.org The mechanism often involves the induction of cell cycle arrest and apoptosis. nih.govnih.gov
Key signaling pathways targeted by niclosamide that are crucial for cell proliferation include:
Wnt/β-catenin pathway: Niclosamide can induce the degradation of the Wnt co-receptor LRP6, thereby inhibiting this pathway which is vital for the growth of many cancers. researchgate.netmedkoo.com
STAT3 signaling: It acts as a direct inhibitor of STAT3, a transcription factor that plays a significant role in cancer cell proliferation and survival. mdpi.comnih.gov
mTOR signaling: Niclosamide has been identified as an inhibitor of mTORC1 signaling, a key regulator of cell growth and proliferation. mdpi.complos.org
NF-κB pathway: It can suppress the NF-κB signaling pathway, which is involved in inflammation and cell survival. plos.orgnih.gov
Table 1: Effect of Niclosamide on Cancer Cell Proliferation
| Cancer Type | Cell Lines | Key Findings |
|---|---|---|
| Hepatocellular Carcinoma | HepG2, QGY-7703, SMMC-7721 | Dose- and time-dependent inhibition of cell proliferation and colony formation. jcancer.org |
| Acute Myeloid Leukemia | AML cell lines | Suppression of cell viability through inhibition of CREB-dependent signaling. nih.gov |
| Glioblastoma | U-87 MG | Induction of cell toxicity and down-regulation of pro-survival pathways. plos.org |
| Esophageal Cancer | CE48T, CE81T, BE3 | Suppression of STAT3 signaling pathway and inhibition of cell growth. nih.gov |
Modulation of Cancer Stem Cell Activity
Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to therapy. cardiff.ac.uk Niclosamide has demonstrated the ability to target and inhibit these CSCs. cardiff.ac.ukresearchgate.net This is a crucial aspect of its anticancer potential, as eradicating CSCs is considered essential for preventing cancer recurrence. cardiff.ac.uk
Niclosamide's anti-CSC activity is linked to its capacity to interfere with key signaling pathways that are vital for the self-renewal and maintenance of CSCs, including the Wnt/β-catenin, Notch, and STAT3 pathways. nih.govresearchgate.net For example, in breast cancer, niclosamide was identified in a high-throughput screening to inhibit breast cancer stem-like cells by downregulating stemness pathways and inducing apoptosis. plos.org Similarly, in colorectal cancer, it has been shown to reduce the CSC population and their self-renewal capacity. frontiersin.org
Synergistic Effects with Conventional Antineoplastic Therapies
A significant aspect of the therapeutic promise of niclosamide and its derivatives is their ability to work synergistically with conventional anticancer drugs. cardiff.ac.uk This combination approach can enhance the efficacy of chemotherapy and potentially overcome drug resistance. mdpi.comcardiff.ac.uk
For instance, niclosamide has been shown to enhance the cytotoxic effects of chemotherapeutic agents like cisplatin (B142131) in hepatocellular carcinoma and lung cancer cells. jcancer.orgcardiff.ac.uk In acute myeloid leukemia, niclosamide demonstrates synergistic effects with drugs such as cytarabine, daunorubicin, and vincristine, sensitizing the cancer cells to these agents. nih.govlls.org In glioblastoma, combining niclosamide with temozolomide (B1682018) or camptothecin (B557342) has shown enhanced anticancer effects. nih.govnih.gov This synergy is often achieved by targeting different but complementary pathways, leading to a more potent antitumor response. mdpi.com
Table 2: Synergistic Effects of Niclosamide with Chemotherapeutic Agents
| Cancer Type | Chemotherapeutic Agent | Observed Effect |
|---|---|---|
| Acute Myeloid Leukemia | Cytarabine, VP-16, Daunorubicin | Synergistic cytotoxicity. researchgate.netresearchgate.net |
| Hepatocellular Carcinoma | Cisplatin | Enhanced cisplatin-induced apoptosis. jcancer.org |
| Glioblastoma | Temozolomide | Synergistic activity, particularly in cells with NFKBIA locus deletion. nih.gov |
| Glioblastoma | Camptothecin | Synergistic suppression of cell proliferation. nih.gov |
| Triple Negative Breast Cancer | Paclitaxel | Synergistic effect in reducing cell viability and counteracting pro-CSC activity of paclitaxel. mdpi.com |
Efficacy in Specific Cancer Types
Glioblastoma
Glioblastoma is a highly aggressive and fatal brain tumor. nih.gov this compound has shown promise in preclinical studies for this malignancy. Research indicates that niclosamide can induce cytostatic, cytotoxic, and antimigratory effects in primary human glioblastoma cells. nih.gov A study using an MTT assay on glioblastoma cells found that this compound (NPP) had an IC50 value of 1.50 µM, demonstrating its anticancer activity against these cells. mdpi.comutrgv.eduutrgv.edu
The mechanisms of action in glioblastoma are multifactorial and involve the simultaneous inhibition of several key signaling pathways, including WNT/CTNNB1, NOTCH, mTOR, and NF-κB. plos.orgnih.gov Furthermore, niclosamide has been shown to significantly reduce the frequency of multipotent and self-renewing glioblastoma stem cells, which are thought to drive tumor recurrence. nih.gov
Leukemia (e.g., Acute Myeloid Leukemia)
In the context of acute myeloid leukemia (AML), niclosamide has been identified as a potent anti-leukemic agent. nih.gov It effectively suppresses the viability of AML cell lines and primary AML cells. nih.gov The primary mechanism involves the inhibition of the CREB-dependent signaling pathway, which is overactive in AML and associated with poor prognosis. nih.gov By inhibiting CREB function, niclosamide leads to apoptosis and cell cycle arrest in AML cells. nih.gov
Furthermore, niclosamide has been shown to target AML stem cells by inactivating the NF-κB pathway and generating reactive oxygen species. medkoo.comfrontiersin.org Importantly, it has demonstrated the ability to kill AML CD34+CD38− stem cells while having less of an effect on normal bone marrow progenitors. frontiersin.org This selectivity is a highly desirable characteristic for an anticancer drug.
Digestive System Cancers
While extensive research has documented the anti-neoplastic properties of niclosamide and its ethanolamine (B43304) salt (NEN) in digestive system cancers, the specific efficacy of this compound in this area is not yet widely studied. mdpi.comnih.gov However, the foundational mechanisms of the parent compound provide a strong rationale for its investigation. In preclinical models of colorectal cancer (CRC), niclosamide has been shown to inhibit tumor growth and metastasis. plos.org This is achieved by modulating multiple crucial signaling pathways frequently dysregulated in cancer, including the Wnt/β-catenin, STAT3, NF-κB, and mTOR pathways. researchgate.netresearchgate.net
In hepatocellular carcinoma (HCC), niclosamide suppresses cell viability and induces apoptosis, with studies showing it can inhibit the STAT3 signaling pathway. nih.govnih.gov Similarly, in esophageal cancer cells, niclosamide has been observed to suppress the STAT3 pathway, leading to cell cycle arrest and apoptosis. nih.gov The ethanolamine salt, NEN, which also has improved solubility, has shown efficacy in reducing the growth of liver tumors in preclinical models. mdpi.com Given that this compound retains the core structure of niclosamide and exhibits anti-cancer activity in other contexts, it is a promising candidate for future research in digestive system malignancies. utrgv.eduutrgv.edu
Prostate Cancer
The therapeutic potential of niclosamide in prostate cancer has been a significant area of research, focusing on its ability to overcome resistance to standard antiandrogen therapies. nih.govplos.org Preclinical studies have shown that niclosamide can inhibit the growth of castration-resistant prostate cancer (CRPC) cells. plos.org One of its key mechanisms is the degradation of androgen receptor splice variants (AR-Vs), such as AR-V7, which are linked to the development of resistance to drugs like enzalutamide (B1683756). mdpi.comnih.gov By reducing AR-V7 protein expression and inhibiting its transcriptional activity, niclosamide has demonstrated the ability to resensitize cancer cells to antiandrogen treatments in preclinical models. nih.gov
Furthermore, niclosamide has been found to suppress prostate cancer cell proliferation by inhibiting other critical signaling pathways, including Wnt/β-catenin and STAT3. mdpi.complos.orgnih.gov Although direct studies on this compound in prostate cancer are limited, its development as a more bioavailable form of niclosamide makes it a compound of high interest. utrgv.eduutrgv.eduresearchgate.net The established anti-cancer activity of the parent molecule suggests that this compound could offer a potential advantage in achieving therapeutic concentrations needed to target these resistance mechanisms in advanced prostate cancer. utrgv.edu
Breast Cancer
Niclosamide has demonstrated significant anti-cancer effects in various preclinical models of breast cancer. mdpi.comresearchgate.net A key finding is its ability to target and inhibit breast cancer stem-like cells, which are thought to play a crucial role in tumor recurrence and therapy resistance. plos.org In these studies, niclosamide was shown to downregulate stemness pathways, inhibit the formation of spheroids, and induce apoptosis in breast cancer stem-like cell populations. plos.org
The compound also acts on several signaling pathways implicated in breast cancer progression. It has been shown to inhibit the STAT3 signaling pathway, which is often persistently active in breast cancer, thereby reducing cell proliferation and inducing apoptosis. nih.govplos.org Furthermore, niclosamide can reverse the epithelial-mesenchymal transition (EMT)—a process linked to metastasis—by inhibiting the interleukin-6/STAT3 signaling axis. mdpi.com It has also been reported to enhance the sensitivity of triple-negative breast cancer cells to radiotherapy. cardiff.ac.uk While research has not yet extensively focused on this compound for breast cancer, its properties as a niclosamide derivative with potentially improved pharmacokinetics make it a logical candidate for evaluation in breast cancer therapy. mdpi.comutrgv.edu One study did report that this compound exhibited anti-cancer activity against glioblastoma cells in vitro with an IC50 value of 1.50 µM, demonstrating its inherent cytotoxic potential. utrgv.edu
Table 1: Preclinical Anti-Cancer Findings for Niclosamide and its Piperazine Salt This table summarizes findings related to the parent compound, niclosamide, which are foundational for the investigation of this compound. Direct data for this compound is noted where available.
| Cancer Type | Preclinical Model/System | Key Findings | Investigated Compound |
| Digestive System Cancers | Colorectal & Hepatocellular Carcinoma (HCC) Cell Lines | Inhibition of Wnt/β-catenin and STAT3 signaling pathways; induction of apoptosis and cell cycle arrest. nih.govresearchgate.net | Niclosamide |
| Prostate Cancer | Castration-Resistant Prostate Cancer (CRPC) Cell Lines | Degrades androgen receptor splice variant AR-V7, overcoming enzalutamide resistance; inhibits Wnt/β-catenin and STAT3 signaling. plos.orgnih.gov | Niclosamide |
| Breast Cancer | Breast Cancer Cell Lines & Stem-Like Cells (SPS) | Inhibits proliferation and induces apoptosis; specifically targets cancer stem-like cells; inhibits STAT3 signaling. plos.orgplos.org | Niclosamide |
| Brain Cancer | Glioblastoma Cell Line | Showed cytotoxic activity with an IC50 value of 1.50 µM, comparable to the parent compound. utrgv.edu | This compound |
Metabolic Disease Research
Research into this compound has yielded significant findings in the context of metabolic diseases, where its role as a mitochondrial uncoupler has been directly investigated in preclinical models.
Anti-Obesity Efficacy in Preclinical Models
This compound has shown potent anti-obesity effects in preclinical studies. In mouse models fed a high-fat diet (HFD), oral administration of this compound significantly reduced HFD-induced obesity. This effect is attributed to its function as a mitochondrial uncoupler, which increases energy expenditure and lipid metabolism. The ability of this compound to prevent excessive weight gain in these models highlights its therapeutic potential for obesity.
Anti-Diabetic Effects in Preclinical Models (e.g., Type 2 Diabetes Mellitus)
In addition to its anti-obesity effects, this compound has demonstrated significant anti-diabetic properties. In the same high-fat diet mouse models, treatment with this compound led to a reduction in hyperglycemia and improved insulin (B600854) sensitivity. The underlying mechanism is linked to its mitochondrial uncoupling activity, which helps reduce the intracellular lipid loads that contribute to insulin resistance. These findings suggest that this compound could be a promising therapeutic agent for managing Type 2 Diabetes Mellitus.
Mechanisms in Hepatic Steatosis Attenuation
Hepatic steatosis, or non-alcoholic fatty liver disease (NAFLD), is a common comorbidity of obesity and type 2 diabetes. Preclinical research has shown that this compound is effective in attenuating this condition. In mice with diet-induced obesity, administration of this compound resulted in a significant reduction in hepatic steatosis. The proposed mechanism for this effect is the uncoupling of mitochondrial oxidative phosphorylation in the liver. This action enhances hepatic lipid metabolism, thereby reducing the accumulation of fat in liver cells and mitigating the fatty liver disease phenotype.
Table 2: Effects of this compound in Preclinical Metabolic Disease Models
| Disease Model | Key Findings | Proposed Mechanism of Action |
| High-Fat Diet (HFD)-Induced Obesity in Mice | Significantly reduced body weight gain and obesity. | Mitochondrial uncoupling leading to increased energy expenditure and lipid metabolism. |
| HFD-Induced Type 2 Diabetes in Mice | Reduced hyperglycemia and sensitized insulin responses. | Mitochondrial uncoupling, which reduces intracellular lipid loads and insulin resistance. |
| HFD-Induced Hepatic Steatosis in Mice | Significantly reduced accumulation of fat in the liver (hepatic steatosis). | Mitochondrial uncoupling in hepatocytes, enhancing lipid metabolism. |
Antimicrobial Research
Investigations into niclosamide and its salt forms, like this compound, have uncovered potent activity against a range of microbial pathogens, positioning it as a candidate for drug repurposing in infectious diseases. nih.govcardiff.ac.uk
Antibacterial Activity
Niclosamide has demonstrated notable efficacy against several clinically significant bacteria, particularly Gram-positive organisms. cardiff.ac.uknih.gov
Niclosamide has shown strong in vitro and in vivo activity against Methicillin-resistant Staphylococcus aureus (MRSA), a high-priority pathogen due to widespread antibiotic resistance. cardiff.ac.uknih.gov Studies have reported its minimum inhibitory concentration (MIC) against MRSA to be as low as 0.125 µg/mL, a potency comparable to vancomycin, a standard treatment for MRSA infections. cardiff.ac.uk Research has determined the MIC of niclosamide against various S. aureus strains, including clinical MRSA isolates, to be in the range of 0.06–0.125 µg/mL. dovepress.com
Further research highlights its potential for use in preventing hospital-acquired infections. nih.gov Niclosamide has been successfully incorporated into coatings for medical device surfaces, such as titanium and stainless steel. dovepress.comnih.gov These coatings were found to effectively prevent the attachment and biofilm formation of MRSA and Staphylococcus epidermidis at very low surface concentrations. cardiff.ac.uknih.gov Specifically, a surface concentration as low as 1.6 × 10⁻² µg/mm² prevented bacterial adhesion. dovepress.comnih.gov The compound also demonstrates the ability to eradicate existing biofilms, a significant challenge in treating device-associated infections. nih.gov
| Bacterial Strain | Activity Metric (MIC) | Reported Value | Reference |
|---|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 0.125 µg/mL | cardiff.ac.uk |
| S. aureus ATCC 29213, MRSA, clinical isolates | MIC | 0.06–0.125 µg/mL | dovepress.com |
| S. aureus, MRSA | MIC | 0.156–0.313 µg/mL | dovepress.com |
| Staphylococcus epidermidis | MIC | 0.063–0.125 µg/mL | dovepress.com |
Niclosamide has been identified as having significant activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.govcardiff.ac.uk Its inhibitory effect is noted to be dependent on pH. mdpi.com Research has shown it possesses pharmacological activity against both stationary-phase and multidrug-resistant strains of M. tuberculosis, which are particularly difficult to treat with conventional antibiotics. nih.govcardiff.ac.uk The reported minimum inhibitory concentration (MIC) for its anti-tuberculosis activity ranges from 0.5 to 1 µg/mL. nih.govcardiff.ac.uk More recent computational and in vitro studies have further validated its inhibitory effects, establishing an IC₉₀ of 2.95 μM against M. tuberculosis. nih.gov The mechanism of action is thought to involve affecting the cell-mediated immune response and inducing stress on respiratory pathways and fatty acid metabolism. mdpi.comnih.gov
| Bacterial Strain | Activity Metric | Reported Value | Reference |
|---|---|---|---|
| Mycobacterium tuberculosis | MIC | 0.5–1 µg/mL | nih.govcardiff.ac.uk |
| Mycobacterium tuberculosis | IC₉₀ | 2.95 μM | nih.gov |
Niclosamide has demonstrated protective effects against the toxins produced by Bacillus anthracis, the causative agent of anthrax. mdpi.comnih.gov Research has found that at low micromolar concentrations, niclosamide can significantly protect cells from the anthrax lethal toxin. nih.govcardiff.ac.uk This protective activity is linked to its ability to obstruct the internalization process of the anthrax toxin by interfering with the acidification of endosomes, a crucial step for the toxin to enter and damage host cells. nih.govcardiff.ac.uk
Antiviral Activity
The therapeutic potential of niclosamide extends to viral infections, where it has been identified as a broad-spectrum antiviral agent. cardiff.ac.uknih.gov Its mechanism often involves targeting host cell pathways that viruses exploit for replication, rather than acting on a specific viral component. nih.govcardiff.ac.uk
Niclosamide has been extensively studied for its potent inhibitory activity against several coronaviruses, including Severe Acute Respiratory Syndrome coronavirus (SARS-CoV) and Middle East Respiratory Syndrome coronavirus (MERS-CoV). nih.govmdpi.com In studies using Vero E6 cells, niclosamide was found to inhibit SARS-CoV replication and completely abolish the synthesis of viral antigens at a concentration of 1.56 µM. cardiff.ac.uknih.gov It suppressed the cytopathic effects of SARS-CoV with an effective concentration (EC₅₀) value of less than 0.1 µM. nih.govfrontiersin.org
Similarly, it shows potent activity against MERS-CoV, inhibiting its replication by as much as 1000-fold in Vero B4 cells at a concentration of 10 μM. nih.gov The antiviral mechanism of niclosamide against these viruses is often attributed to its ability to block viral entry by neutralizing the pH of endosomes, which disrupts the pH-dependent membrane fusion required for the virus to enter the host cell. cardiff.ac.ukresearchgate.net
| Virus | Activity Metric | Reported Value | Cell Line | Reference |
|---|---|---|---|---|
| SARS-CoV | Inhibition of viral antigen synthesis | 1.56 µM | Vero E6 | cardiff.ac.uknih.gov |
| SARS-CoV | EC₅₀ | < 0.1 µM | Vero E6 | nih.govfrontiersin.org |
| MERS-CoV | Inhibition of replication | Up to 1000-fold at 10 µM | Vero B4 | nih.gov |
Antifungal Activity
Recent studies have highlighted the antifungal potential of niclosamide, particularly against Candida species. mdpi.com While some research indicates no growth inhibition of Candida albicans at concentrations up to 100 µM, other studies using niclosamide-loaded nanoparticles have shown significant antifungal effects. nih.govnih.gov These nanoparticles were found to be effective against both drug-resistant C. albicans and Candida auris. nih.gov The mechanism of action is linked to the targeting of mitochondrial respiration. Specifically, niclosamide was identified as an inhibitor of NDU1, a protein essential for mitochondrial respiration in Candida. nih.govresearchgate.net This inhibition leads to an increase in reactive oxygen species (ROS) and a reduction in the oxygen consumption rate. nih.gov
A significant aspect of Candida albicans's pathogenicity is its ability to form biofilms, which are communities of cells resistant to many antifungal drugs. plos.org Niclosamide has demonstrated the ability to inhibit the filamentation of C. albicans, a key step in biofilm formation, with complete inhibition observed at 50 µM. mdpi.com This inhibitory effect was also seen in azole-resistant strains. mdpi.com
Furthermore, niclosamide has been shown to disrupt established biofilms. nih.gov Nanoparticle formulations of niclosamide were able to completely penetrate mature biofilms and disengage them from their growth surface at low microgram concentrations. nih.govnih.gov This effect is attributed to the inhibition of NDU1-associated functions, which triggers early biofilm detachment. nih.govresearchgate.net At a concentration of 5 µM, niclosamide inhibited C. albicans biofilm production by 15%. mdpi.com
Table 2: Antifungal Activity of Niclosamide against Candida albicans
Immunomodulatory Research
Niclosamide has demonstrated immunomodulatory effects that suggest its potential use in treating autoimmune diseases. researchgate.net Research has shown that niclosamide can suppress both cell-mediated and humoral immune responses. researchgate.net
In the context of Rheumatoid Arthritis (RA) , studies have shown that niclosamide can reduce the expression and release of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in human fibroblast-like synoviocytes. mdpi.comnih.gov It also inhibits the migration and invasion of these cells, which are key processes in the pathology of RA. nih.govresearchgate.net These effects are mediated through the inhibition of signaling pathways like MAP kinase and IKK/NF-κB. mdpi.comresearchgate.net In animal models of collagen-induced arthritis, niclosamide treatment significantly reduced clinical scores, joint swelling, and inflammatory markers. researchgate.net
For Systemic Lupus Erythematosus (SLE) , a salt form of niclosamide, niclosamide ethanolamine salt (NEN), has been shown to alleviate disease symptoms in mouse models. mdpi.com NEN treatment reduced urinary protein excretion, a sign of lupus nephritis, and decreased serum levels of anti-dsDNA antibodies. mdpi.com Furthermore, niclosamide has been found to suppress the expansion of follicular helper T cells, which play a crucial role in the autoantibody production characteristic of SLE, through the inhibition of the STAT3 pathway. researchgate.net
Table 3: Immunomodulatory Effects of Niclosamide in Autoimmune Disease Models
Modulation of Immune Responses
The active component, niclosamide, has been shown to exert significant immunomodulatory effects by influencing various signaling pathways and immune cell functions. nih.govsid.ir Its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key mechanism behind these effects. nih.govresearchgate.net
Niclosamide's influence extends to dendritic cells (DCs), which are crucial for initiating adaptive immune responses. nih.gov Studies have shown that niclosamide can reduce the expression of pro-inflammatory cytokines and chemokines in activated DCs. nih.govresearchgate.net It also affects the ability of these cells to take up antigens and, consequently, diminishes their capacity to stimulate T-cell proliferation and the production of interferon-gamma (IFN-γ). nih.gov The mechanisms underlying these effects may involve the inhibition of key signaling pathways such as MAPK-ERK, JNK, and NF-κB. nih.gov
Table 1: Summary of Research Findings on the Immunomodulatory Effects of Niclosamide
| Area of Investigation | Model/Cell Type | Observed Effect | Potential Mechanism | Reference(s) |
|---|---|---|---|---|
| Cell-Mediated Immunity | Balb/c Mice | Decreased inflammation, reduced leukocyte count, suppressed phagocytosis. | Inhibition of STAT3 signaling. | nih.gov |
| Humoral Immunity | Balb/c Mice | Reduced antibody titers. | Inhibition of B-cell activation via STAT3 pathway inhibition. | nih.govresearchgate.net |
| Dendritic Cell (DC) Function | Murine Bone Marrow-Derived DCs | Reduced pro-inflammatory cytokine/chemokine expression; Impaired antigen uptake and T-cell stimulation. | Blocking of MAPK-ERK, JNK, and NF-κB signaling pathways. | nih.gov |
| Cytokine Regulation | Murine Peritoneal Macrophages | Elevated levels of TGF-β1. | Direct or indirect influence on cytokine production pathways. | nih.gov |
Neurodegenerative Disease Research
The multifaceted pharmacological activities of niclosamide have prompted investigations into its therapeutic potential for neurodegenerative diseases. researchgate.net Its ability to modulate multiple cellular pathways that are often dysregulated in these conditions makes it a compound of significant interest. cardiff.ac.uknih.gov
Potential in Parkinson's Disease Models
Research has identified niclosamide as a potent activator of the PTEN-induced kinase 1 (PINK1), a protein strongly associated with Parkinson's disease (PD). nih.govresearchgate.net Mutations that impair the function of PINK1 are a cause of early-onset PD, suggesting that activating this protein could be a neuroprotective therapeutic strategy. cardiff.ac.uknih.govparkinsons.org.uk
Niclosamide activates PINK1 indirectly by causing a reversible depolarization of the mitochondrial membrane. nih.gov This effect has been observed in cultured neurons, highlighting the potential of niclosamide to exert a PINK1-mediated neuroprotective effect. nih.gov this compound is noted as a salt form of niclosamide in the context of these broad pharmacological activities. cardiff.ac.uknih.gov
Further in-vitro studies have shown that niclosamide can protect neuronal-derived cells from toxicity induced by the proteasome inhibitor MG132. nih.govutrgv.edu In these models, niclosamide prevented the accumulation of ubiquitinated proteins and enhanced autophagy, suggesting it could act as a neuroprotective agent against cellular stress implicated in neurodegeneration. nih.govutrgv.edu
Table 2: Research Highlights of Niclosamide in Parkinson's Disease Models
| Model System | Key Target/Pathway | Observed Effect of Niclosamide | Significance | Reference(s) |
|---|---|---|---|---|
| Cultured Cells & Neurons | PINK1 Protein Kinase | Potent activation of PINK1 via mitochondrial depolarization. | Potential to counteract the effects of PINK1 mutations that cause early-onset PD. | nih.govresearchgate.neteuropeanpharmaceuticalreview.com |
| SH-SY5Y Neuroblastoma Cells | Proteasome Inhibition (MG132-induced toxicity) | Prevented accumulation of ubiquitinated proteins; Enhanced autophagy. | Demonstrates neuroprotective activity against cellular stress pathways relevant to neurodegeneration. | nih.govutrgv.edu |
Potential in Amyotrophic Lateral Sclerosis (ALS) Cellular Models
Niclosamide is being explored as a potential therapeutic for amyotrophic lateral sclerosis (ALS) due to its ability to impact multiple pathways involved in the disease's pathology. nih.govnih.gov It has been shown to inhibit key molecular pathways such as STAT3 and mTOR, which are dysregulated in ALS. researchgate.netnih.gov
In preclinical studies using transgenic mouse models of ALS (SOD1-G93A and FUS mice), the administration of niclosamide at the onset of symptoms led to a slower progression of the disease, increased survival rates, and improved tissue pathology. nih.govnih.gov These improvements included a reduction in motor neuron loss, decreased gliosis (an inflammatory response in the nervous system), and reduced muscle atrophy. nih.govnih.gov
Research using cellular models has provided further insights. In fibroblasts from ALS patients, niclosamide was shown to inhibit microglia reactivity and migration, reduce inflammation and fibrosis, and promote autophagy. nih.gov Moreover, niclosamide has been proposed as a therapeutic candidate for its ability to modulate the pathology of the TDP-43 protein in cellular models of ALS, a key feature of the disease. researchgate.net Human neuroblastoma cell lines, such as SH-SY5Y, are common in-vitro models used to study these cellular mechanisms. mdpi.com
Table 3: Summary of Niclosamide's Effects in ALS Models
| Model System | Key Pathological Feature/Pathway | Observed Effect of Niclosamide | Therapeutic Implication | Reference(s) |
|---|---|---|---|---|
| Transgenic ALS Mice (SOD1-G93A, FUS) | Disease Progression, Neuropathology | Slowed disease progression, increased survival, reduced motor neuron loss and gliosis. | Multi-targeted approach leads to a slowdown in disease progression. | nih.govnih.gov |
| ALS Patient-derived Fibroblasts | Inflammation, Fibrosis, Autophagy | Inhibited microglia reactivity, reduced inflammation and fibrosis, promoted autophagy. | Addresses multiple non-cell-autonomous aspects of ALS pathology. | nih.gov |
| Cellular Models of ALS | TDP-43 Pathology | Modulates TDP-43 pathology. | Potential to correct a key pathological hallmark of ALS. | researchgate.net |
| Spinal Cord of ALS Mice | Inflammatory & Autophagic Pathways | Robust inhibitory effect on STAT3 and mTOR expression. | Targets key signaling pathways dysregulated in the central nervous system in ALS. | researchgate.net |
Molecular Mechanisms and Signaling Pathways Modulated by Niclosamide Piperazine
Mitochondrial Uncoupling and Bioenergetic Modulation
Niclosamide (B1684120) piperazine (B1678402) is recognized for its activity as a mitochondrial uncoupler. This process disrupts the critical link between the electron transport chain and ATP synthesis, leading to a cascade of bioenergetic alterations within the cell. Studies have demonstrated that niclosamide piperazine salt exhibits mitochondrial uncoupling activity comparable to other salt forms of niclosamide.
The primary mechanism of action for niclosamide and its salt forms, including this compound, is the inhibition of oxidative phosphorylation. As a protonophore, niclosamide translocates protons across the inner mitochondrial membrane, dissipating the crucial proton gradient. This gradient is the driving force for ATP synthase, and its disruption effectively uncouples the process of nutrient oxidation from the production of ATP. This uncoupling leads to an increase in the oxygen consumption rate as the electron transport chain attempts to compensate for the dissipated proton gradient, a hallmark of mitochondrial uncoupling.
A direct consequence of the inhibition of oxidative phosphorylation is the profound disruption of adenosine (B11128) triphosphate (ATP) synthesis. By dissipating the proton motive force, this compound prevents ATP synthase from utilizing the energy of the proton gradient to phosphorylate ADP to ATP. This leads to a depletion of cellular ATP levels, compromising the energy supply for numerous vital cellular processes. Research has confirmed that niclosamide's mechanism involves the uncoupling of mitochondrial oxidative phosphorylation, which contributes to the inhibition of ATP synthesis and an interruption of the cell's energy metabolism.
The translocation of protons across the inner mitochondrial membrane by this compound leads to the collapse of the mitochondrial membrane potential (ΔΨm). This process, known as mitochondrial depolarization, is a key indicator of mitochondrial dysfunction. The loss of membrane potential disrupts normal mitochondrial activities, including calcium homeostasis and the import of proteins. Studies have shown that niclosamide treatment results in a significant decrease in mitochondrial membrane potential, indicating mitochondrial depolarization.
The uncoupling of oxidative phosphorylation and the subsequent disruption of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS). While the electron transport chain is a primary site of ROS generation under normal conditions, its perturbation by uncouplers like niclosamide can enhance the leakage of electrons, which then react with molecular oxygen to form superoxide (B77818) and other ROS. Some studies suggest that niclosamide can sensitize cells to ROS-generating agents, implying a role in modulating cellular responses to oxidative stress.
Key Signaling Pathway Interventions
Beyond its direct effects on mitochondrial bioenergetics, this compound modulates critical intracellular signaling pathways implicated in cell proliferation, survival, and development.
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, and its aberrant activation is a hallmark of various diseases. Niclosamide has been identified as a potent inhibitor of this pathway. nih.govnih.gov A key mechanism for this inhibition is the targeting of the Low-density lipoprotein receptor-related protein 6 (LRP6), an essential Wnt co-receptor. nih.govplos.org
Niclosamide suppresses the expression and phosphorylation of LRP6. nih.govplos.org It achieves this not by altering the transcription of the LRP6 gene, but by significantly enhancing the degradation of the LRP6 protein. scispace.com Research has shown that in the presence of niclosamide, the turnover of LRP6 is markedly accelerated. plos.orgscispace.com This induced degradation of LRP6 prevents the formation of the Wnt-Frizzled-LRP6 receptor complex, thereby blocking downstream signaling events, including the accumulation of β-catenin. nih.gov By inhibiting the Wnt/β-catenin pathway through the degradation of LRP6, this compound can influence the expression of Wnt target genes involved in cell proliferation and survival. plos.org
Data Tables
Table 1: Effect of Niclosamide on LRP6 Protein Half-Life in PC-3 Cells
| Treatment | LRP6 Half-life (hours) |
| Vehicle (Control) | ~6.9 |
| Niclosamide (1.2 µM) | ~2.3 |
This table illustrates the significant reduction in the half-life of the LRP6 protein upon treatment with niclosamide, indicating induced degradation. Data sourced from studies on human prostate cancer PC-3 cells. plos.orgscispace.com
mTORC1 Signaling Inhibition
This compound is a potent inhibitor of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. medsci.orgnih.govplos.org Unlike direct mTOR kinase inhibitors, its mechanism of action is unique and independent of upstream signaling cascades such as PI3K/Akt and MEK/ERK. medsci.orgnih.gov Research indicates that niclosamide does not directly inhibit the catalytic activity of mTORC1 nor does it disrupt the assembly of the complex. medsci.orgnih.govresearchgate.net
The primary mechanism for mTORC1 inhibition by niclosamide is through its function as a protonophore. nih.govunc.edu It disrupts cellular pH homeostasis by dissipating proton gradients across membranes. unc.edu Specifically, niclosamide facilitates the movement of protons from lysosomes into the cytosol, leading to a decrease in cytoplasmic pH (cytoplasmic acidification). nih.govunc.edu This altered intracellular pH environment is inhibitory to mTORC1 signaling. nih.govunc.edu The structural features of the niclosamide molecule that are responsible for this protonophoric activity are essential for its ability to inhibit mTORC1. nih.gov
The inhibition of mTORC1 by this compound leads to the dephosphorylation of its key downstream effectors, including ribosomal protein S6 kinase 1 (p70S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.gov This results in the suppression of protein synthesis and other anabolic processes regulated by mTORC1. nih.gov
| Key Component | Effect of this compound | Mechanism | Downstream Consequence |
|---|---|---|---|
| mTORC1 Complex | Inhibition of Signaling | Induces cytoplasmic acidification via protonophoric activity, disrupting the necessary pH environment for mTORC1 activity. nih.govunc.edu | Reduced global protein synthesis and cell growth. |
| p70S6K1 | Reduced Phosphorylation (e.g., at Thr389) | Direct consequence of mTORC1 inhibition. nih.gov | Decreased translation of mRNAs with 5' terminal oligopyrimidine tracts. |
| 4E-BP1 | Reduced Phosphorylation (e.g., at Thr37/46, Ser65) | Direct consequence of mTORC1 inhibition. nih.gov | Inhibition of cap-dependent translation initiation. |
STAT3 Pathway Inhibition
This compound acts as a potent small-molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.gov This pathway is often constitutively active in various cancers, promoting cell proliferation and survival. This compound's inhibitory action is selective for STAT3, with no significant effects on other related proteins like STAT1 and STAT5, or upstream kinases such as JAK1, JAK2, and Src.
The compound effectively blocks the activation of STAT3 by inhibiting its phosphorylation at the critical tyrosine 705 (Tyr705) residue. nih.govresearchgate.net This phosphorylation event is essential for STAT3 dimerization, nuclear translocation, and its function as a transcription factor. researchgate.net By preventing this key activation step, this compound effectively shuts down the entire downstream signaling cascade. researchgate.net
Consequently, the transcription of STAT3 target genes, which are involved in cell survival and proliferation, is significantly downregulated. This includes anti-apoptotic proteins such as Mcl-1, Bcl-2, Bcl-xL, and Survivin. nih.govnih.gov The inhibition of these survival genes contributes to the pro-apoptotic effects observed with this compound treatment. nih.gov
| Key Component | Effect of this compound | Mechanism | Downstream Consequence |
|---|---|---|---|
| STAT3 | Inhibition of Activation | Blocks phosphorylation at Tyr705, preventing dimerization and nuclear translocation. nih.govresearchgate.net | Inhibition of transcriptional activity. |
| Mcl-1 | Decreased Expression | Suppression of STAT3-mediated transcription. nih.gov | Increased cellular susceptibility to apoptosis. |
| Survivin | Decreased Expression | Suppression of STAT3-mediated transcription. nih.gov | Inhibition of apoptosis and promotion of cell cycle arrest. |
| Bcl-2 / Bcl-xL | Decreased Expression | Suppression of STAT3-mediated transcription. nih.gov | Promotion of the intrinsic apoptotic pathway. |
NF-κB Pathway Inactivation
The Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation, immunity, and cell survival, is another major target of this compound. aacrjournals.orgnih.gov The compound effectively inactivates this pathway by interfering with several key steps in its activation cascade. aacrjournals.org
In the canonical NF-κB pathway, activation by stimuli like tumor necrosis factor-alpha (TNFα) leads to the phosphorylation and subsequent degradation of the inhibitor of κB alpha (IκBα). aacrjournals.orgscispace.com This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and initiate the transcription of target genes. This compound has been shown to block the TNFα-induced phosphorylation of IκBα, thereby preventing its degradation. aacrjournals.orgscispace.com This action traps the NF-κB complex in the cytoplasm. scispace.com
Furthermore, research suggests that this compound's inhibitory effects occur at the level of the IκB kinase (IKK) complex and the upstream TGF-β-activated kinase 1 (TAK1). aacrjournals.orgnih.gov By inhibiting these kinases, this compound prevents the signal from being transduced to IκBα. nih.gov As a result, the expression of NF-κB-regulated genes involved in cell survival, such as Bcl-xL, c-myc, survivin, Bcl-2, and cyclin D1, is abolished. aacrjournals.orgscispace.com
| Key Component | Effect of this compound | Mechanism | Downstream Consequence |
|---|---|---|---|
| TAK1 / IKK | Inhibition | Blocks signal transduction upstream of IκBα. aacrjournals.orgnih.gov | Prevents IκBα phosphorylation. |
| IκBα | Stabilization (Prevents Phosphorylation and Degradation) | Inhibition of IKK activity. scispace.com | Sequesters NF-κB (p65/p50) in the cytoplasm. |
| p65 (RelA) | Inhibition of Nuclear Translocation | IκBα remains bound to the p65/p50 dimer. scispace.com | Prevents binding to NF-κB response elements in DNA. |
| NF-κB Target Genes (e.g., Bcl-2, Cyclin D1) | Decreased Expression | Inhibition of p65-mediated transcription. aacrjournals.orgscispace.com | Induction of apoptosis and cell cycle arrest. |
Notch Signaling Regulation
This compound also modulates the Notch signaling pathway, which is integral to cell fate decisions, proliferation, and differentiation. nih.gov Aberrant activation of this pathway is implicated in the development of various cancers.
Studies in colon cancer cells have demonstrated that this compound downregulates the expression of multiple Notch receptors, including Notch1, Notch2, and Notch3. nih.gov This reduction in receptor levels curtails the cell's ability to receive and transduce Notch signals.
| Key Component | Effect of this compound | Mechanism | Downstream Consequence |
|---|---|---|---|
| Notch Receptors (Notch1, Notch2, Notch3) | Decreased Protein Expression | Downregulation of receptor levels. nih.gov | Reduced signal transduction upon ligand binding. |
| Hey1 (Hairy/enhancer-of-split related with YRPW motif 1) | Decreased Protein Expression | Reduced transcriptional activation due to attenuated Notch signaling. nih.gov | Altered cell differentiation and proliferation programs. |
AMP-activated Protein Kinase (AMPK) Activation
The effect of this compound on AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, is context-dependent. Some studies have indicated that its inhibition of mTORC1 is not mediated by AMPK activation. nih.gov However, other research demonstrates that niclosamide can indeed activate AMPK through distinct mechanisms.
One established mechanism is linked to its role as a mitochondrial uncoupler. iiarjournals.org By disrupting oxidative phosphorylation, niclosamide can lead to a reduction in cellular ATP levels, which in turn activates AMPK. iiarjournals.org This activation serves as a cellular response to energy stress. iiarjournals.org
More recently, a novel mechanism of AMPK activation has been identified that is independent of changes in the cellular AMP/ATP ratio. nih.gov This research shows that niclosamide can directly activate AMPK complexes, with a greater effect on those containing the β2 subunit compared to the β1 subunit. nih.gov This suggests a more direct interaction with specific AMPK isoforms, revealing a complex and multifaceted regulation of this energy-sensing kinase by this compound. nih.gov
| Mechanism of Activation | Description | Key Factor | Downstream Consequence |
|---|---|---|---|
| Mitochondrial Uncoupling | Disruption of oxidative phosphorylation leads to decreased cellular ATP. iiarjournals.org | Increased AMP/ATP ratio. | Activation of catabolic processes, inhibition of anabolic pathways like mTORC1. |
| Direct, AMP-Independent Activation | Activates AMPK complexes containing the β2 subunit, independent of cellular energy status. nih.gov | Interaction with the AMPK β2 subunit. | Modulation of metabolic pathways. |
Glucagon (B607659) Signaling PKA Pathway Inhibition
This compound has been shown to inhibit the hepatic glucagon signaling pathway, which plays a crucial role in regulating glucose homeostasis. nih.govnih.gov This pathway is often overactive in type 2 diabetes, leading to excessive hepatic glucose production.
Glucagon binding to its receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). nih.gov cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to promote gluconeogenesis and glycogenolysis. Research indicates that this compound blocks this cascade by inhibiting cAMP production. nih.gov
The inhibition of PKA activity prevents the phosphorylation of key downstream targets. nih.gov This includes the transcription factor CREB (cAMP response element-binding protein) and β-catenin at Ser552. nih.govresearchgate.net The suppression of this pathway leads to a reduction in the expression of genes involved in hepatic glucose output, thereby contributing to improved glucose metabolism. nih.govresearchgate.net
| Key Component | Effect of this compound | Mechanism | Downstream Consequence |
|---|---|---|---|
| cAMP | Decreased Levels | Inhibition of adenylyl cyclase activity following glucagon stimulation. nih.gov | Reduced activation of PKA. |
| PKA | Inhibition | Reduced availability of its activator, cAMP. nih.gov | Decreased phosphorylation of downstream targets. |
| CREB | Reduced Phosphorylation | Direct consequence of PKA inhibition. nih.gov | Decreased expression of gluconeogenic genes. |
| β-catenin | Reduced Phosphorylation (at Ser552) | Direct consequence of PKA inhibition. nih.gov | Reduced expression of target genes like cyclin D1 and c-Myc. nih.gov |
Cellular Processes Affected
The modulation of the aforementioned signaling pathways by this compound culminates in significant effects on various fundamental cellular processes. These effects are interconnected and collectively contribute to its observed biological activities.
A primary outcome of treatment with this compound is the induction of apoptosis , or programmed cell death. medsci.orgnih.gov This is a direct consequence of inhibiting pro-survival pathways like STAT3 and NF-κB, which leads to the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Survivin. nih.govaacrjournals.org
Another key cellular effect is cell cycle arrest , predominantly in the G0/G1 phase. medsci.orgnih.gov This is linked to the downregulation of critical cell cycle regulators, including Cyclin D1, whose expression is controlled by both the NF-κB and β-catenin pathways, both of which are inhibited by the compound. aacrjournals.orgnih.gov
This compound is also a known modulator of autophagy . iiarjournals.orgnih.gov It can induce the accumulation of autophagosomes, a hallmark of autophagy. nih.gov This effect is mechanistically linked to the inhibition of the mTORC1 pathway, a master negative regulator of autophagy, and the activation of AMPK, a key initiator of the autophagic process. plos.orgiiarjournals.org The interplay between niclosamide-induced autophagy and apoptosis is complex, with evidence suggesting that blocking autophagy can enhance the compound's apoptotic effects in certain contexts. nih.gov
Finally, by inhibiting the glucagon signaling pathway, this compound directly affects cellular metabolism , specifically by reducing hepatic glucose production. nih.gov Its function as a mitochondrial uncoupler also has profound metabolic consequences, leading to increased energy expenditure. nih.gov
Apoptosis Induction
Niclosamide has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cells through multiple signaling pathways. nih.govnih.govplos.orgresearchgate.net This pro-apoptotic activity is a cornerstone of its anticancer potential.
One primary mechanism involves the induction of endoplasmic reticulum (ER) stress. In hepatocellular carcinoma (HCC) cells, niclosamide treatment leads to the activation of the PERK pathway, a key sensor of ER stress. nih.gov This activation results in the increased expression of activating transcription factor 3 (ATF3), activating transcription factor 4 (ATF4), and C/EBP homologous protein (CHOP). nih.gov ATF3, in particular, plays a central role in this process, as its absence abrogates the apoptosis-inducing effects of niclosamide. nih.gov
Niclosamide also modulates the balance of pro- and anti-apoptotic proteins from the Bcl-2 family. Studies in breast cancer and osteosarcoma cells show that niclosamide treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2, Mcl-1, and Survivin. plos.orgresearchgate.net Concurrently, it upregulates the expression of the pro-apoptotic protein Bax. researchgate.netnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction, cytochrome c release, and the activation of the caspase cascade. nih.gov The activation of executioner caspases, such as caspase-3, is a common endpoint, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. plos.orgresearchgate.net
Furthermore, niclosamide has been found to inhibit key survival pathways that are often overactive in cancer cells. It is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govnih.govnih.gov By preventing the phosphorylation of STAT3, niclosamide blocks its activation and nuclear translocation, thereby inhibiting the transcription of downstream target genes involved in cell survival. nih.govnih.gov Similarly, it has been shown to suppress the NF-κB pathway, which also controls the expression of anti-apoptotic genes. nih.gov
| Cell Line | Pathway/Protein Modulated | Outcome |
| Hepatocellular Carcinoma (HCC) | PERK/ATF3/CHOP pathway activation | Apoptosis Induction |
| Breast Cancer (4T1) | Downregulation of Bcl-2, Mcl-1, Survivin; Activation of Caspase-3 | Apoptosis Induction |
| Osteosarcoma (MG-63, U2OS) | Increased Bax/Bcl-2 ratio; Decreased pro-caspase-3 | Apoptosis Induction |
| Various Cancer Cells | Inhibition of STAT3 phosphorylation | Suppression of survival signals, leading to apoptosis |
| Acute Myeloid Leukemia (AML) | Inhibition of NF-κB pathway; Increased ROS | Apoptosis Induction |
Cell Cycle Arrest
Niclosamide has been consistently shown to halt the progression of the cell cycle, primarily by inducing an arrest in the G0/G1 phase. nih.govfrontiersin.orgmedsci.orgresearchgate.net This action prevents cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth.
The mechanism underlying this G1 arrest involves the modulation of key cell cycle regulatory proteins. In head and neck squamous cell carcinoma (HNSCC), niclosamide treatment leads to an increased expression of let-7d, a microRNA that functions as a tumor suppressor. frontiersin.org Let-7d, in turn, targets and downregulates the cell cycle regulator CDC34. frontiersin.org The reduction in CDC34 contributes significantly to the observed G1 phase arrest. frontiersin.org
Further studies have demonstrated that niclosamide treatment decreases the levels of other critical G1-phase proteins, including Cyclin D1 and cyclin-dependent kinase 4 (CDK4). researchgate.netresearchgate.net Cyclin D1, a proto-oncogene that controls the transition from the G1 to the S phase, is markedly reduced in ovarian cancer cells following niclosamide exposure. researchgate.net This downregulation prevents the formation of active Cyclin D1/CDK4 complexes, which are necessary to phosphorylate the retinoblastoma protein (Rb) and allow the cell cycle to proceed. In some cancer cell lines, niclosamide has also been observed to induce arrest at the S and G2/M phases. researchgate.net
| Cell Line | Pathway/Protein Modulated | Outcome |
| Head and Neck Squamous Cell Carcinoma (WSU-HN6, CNE-2Z) | Increased let-7d; Decreased CDC34 | G1 Phase Arrest |
| Ovarian Cancer (A2780ip2, A2780cp20) | Decreased Cyclin D1 | G1 Phase Arrest |
| Esophageal Cancer (CE81T) | Induction of p21 | G1 Phase Arrest |
| Pancreatic Cancer | Decreased c-Myc, CDK4, Cyclin D1 | G1 Phase Arrest |
| Osteosarcoma (U2OS, MG-63) | Not specified | S and G2/M Phase Arrest |
Inhibition of Cell Proliferation and Migration
Niclosamide effectively curtails the proliferation and metastatic potential of cancer cells by inhibiting their growth and movement. nih.govresearchgate.netresearchgate.netnih.gov Its anti-proliferative effects have been demonstrated across a wide range of cancer cell lines, including those from esophageal, ovarian, and colorectal cancers. nih.govresearchgate.netresearchgate.net
The inhibition of proliferation is tightly linked to the previously discussed mechanisms of apoptosis induction and cell cycle arrest. nih.gov However, niclosamide also targets specific signaling pathways that directly drive cell growth. A major target is the STAT3 pathway, which, when inhibited, leads to a significant decrease in cancer cell proliferation. nih.govnih.gov In various cancer models, niclosamide has been shown to block the phosphorylation and activation of STAT3, thereby suppressing the growth of esophageal and prostate cancer cells, among others. nih.govnih.gov
In addition to curbing proliferation, niclosamide significantly impedes cell migration and invasion, which are critical steps in the metastatic cascade. nih.govresearchgate.netnih.gov In osteosarcoma cells, niclosamide was found to repress the expression of transforming growth factor beta-induced protein (TGFBI) by inhibiting the ERK signaling pathway. nih.gov This reduction in TGFBI subsequently leads to decreased cell migration and invasion. nih.gov Similarly, in breast cancer cells, niclosamide blocks migration and invasion by reducing the phosphorylation of key proteins in focal adhesion signaling, such as FAK and Src. plos.org In enzalutamide-resistant prostate cancer, niclosamide suppresses cell migration and invasion by targeting the IL6-Stat3-AR signaling axis. nih.gov
| Cell Line | Pathway/Protein Modulated | Outcome |
| Osteosarcoma (U2OS, HOS) | Inhibition of ERK pathway; Repression of TGFBI expression | Inhibition of Migration and Invasion |
| Breast Cancer (4T1, MDA-MB-231) | Reduced phosphorylation of STAT3, FAK, Src | Inhibition of Migration and Invasion |
| Prostate Cancer (Enzalutamide-resistant) | Inhibition of IL6-Stat3-AR axis | Inhibition of Migration and Invasion |
| Ovarian Cancer (HeyA8, SKOV3) | Not specified | Inhibition of Proliferation and Migration |
| Esophageal Cancer (BE3, CE48T, CE81T) | Inhibition of STAT3 pathway | Inhibition of Proliferation |
Modulation of Autophagy (e.g., PINK1-parkin-ubiquitin pathway activation)
Autophagy is a cellular recycling process that can have a dual role in cancer, either promoting survival or contributing to cell death. Niclosamide has been shown to modulate autophagy in several cancer cell types. medsci.orgnih.gov In breast cancer cells, for instance, niclosamide induces the accumulation of the autophagy marker LC3-II and appears to arrest the maturation of autophagosomes. medsci.orgnih.gov The interplay between niclosamide-induced autophagy and apoptosis is complex; blocking the late stages of autophagy with agents like chloroquine (B1663885) can enhance niclosamide-induced apoptosis, suggesting that in this context, autophagy may initially act as a survival mechanism. nih.gov
A key mechanism through which niclosamide and its analogues can initiate processes related to autophagy, particularly mitophagy (the selective degradation of mitochondria), is through the activation of the PINK1/Parkin pathway. nih.govresearchgate.netnih.gov This pathway is critical for mitochondrial quality control and is implicated in Parkinson's disease. nih.gov Niclosamide acts by causing a reversible impairment of the mitochondrial membrane potential. nih.govnih.gov This depolarization prevents the cleavage of the kinase PINK1 on the outer mitochondrial membrane, leading to its accumulation and activation. nih.govresearchgate.net Activated PINK1 then phosphorylates ubiquitin on mitochondrial surface proteins. um.edu.mt This phosphorylated ubiquitin serves as a signal to recruit the E3 ubiquitin ligase Parkin from the cytosol to the damaged mitochondria, triggering their engulfment by autophagosomes and subsequent degradation. nih.govum.edu.mt Studies have demonstrated that niclosamide treatment leads to increased phosphorylation of Parkin at Ser65 and ubiquitylation of mitochondrial substrates, confirming the activation of this pathway in both cell lines and primary neurons. nih.govresearchgate.net
| Cell Type | Pathway/Protein Modulated | Outcome |
| HeLa Cells, Primary Neurons | Impairment of mitochondrial membrane potential | PINK1 accumulation and activation |
| HeLa Cells, Primary Neurons | Phosphorylation of Parkin (Ser65) and Ubiquitin | Recruitment of Parkin to mitochondria |
| HeLa Cells | Ubiquitylation of mitochondrial substrates (e.g., CISD1) | Initiation of mitophagy |
| Breast Cancer (MCF-7, T-47D) | Increased LC3-II turnover; p-JNK activation | Arrest of autophagosome maturation |
Endosomal pH Neutralization (in Antiviral Context)
Niclosamide possesses broad-spectrum antiviral activity, which is largely attributed to its ability to neutralize the pH of acidic intracellular vesicles, such as endosomes. nih.govnih.govresearchgate.net Many viruses rely on the low pH environment of the endosome to trigger conformational changes in their surface proteins, which facilitates the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm. nih.govresearchgate.net
The mechanism of action for niclosamide is distinct from other pH-neutralizing agents like chloroquine. nih.gov Niclosamide functions as a protonophore, or a proton carrier. nih.govnih.gov As a weak lipophilic acid, it can diffuse across the endosomal membrane. nih.gov Within the acidic environment of the endosome, it becomes protonated. This protonated form can then move back across the membrane into the pH-neutral cytosol, where it releases its proton. This cycle effectively shuttles protons out of the endosome, raising its internal pH and disrupting the acid-dependent steps of viral entry and replication. nih.gov This neutralization of endo-lysosomal compartments has been shown to inhibit multiple stages of the Dengue virus life cycle, including not only entry but also RNA replication and particle maturation. nih.gov This broad mechanism explains its efficacy against a range of pH-dependent viruses, including human rhinoviruses, influenza virus, and various coronaviruses. nih.govresearchgate.net
| Virus | Cell Type | Mechanism | Outcome |
| Human Rhinovirus (HRV) | HeLa | Proton carrier, neutralizing endosomal pH | Inhibition of viral entry |
| Influenza Virus | HeLa | Proton carrier, neutralizing endosomal pH | Inhibition of viral entry |
| Dengue Virus (DENV) | Huh-7 | Neutralization of low-pH compartments | Inhibition of RNA replication and particle maturation |
| Porcine Epidemic Diarrhea Virus (PEDV) | Vero | Affecting viral internalization by disrupting endosomal acidification | Inhibition of viral entry |
Preclinical and Translational Research of Niclosamide Piperazine
In vitro Efficacy Studies
In vitro studies have provided the foundational evidence for the therapeutic potential of Niclosamide (B1684120) Piperazine (B1678402), particularly in the context of oncology. These studies have been crucial in establishing its cytotoxic activity and in comparing its potency against the parent compound and other derivatives.
The anticancer activity of Niclosamide Piperazine has been evaluated in specific cancer cell line models. Notably, its efficacy has been demonstrated against glioblastoma cells. nih.govutrgv.edu Research has shown that niclosamide and its derivatives can induce cytotoxicity in human glioblastoma cell lines, such as U-87 MG, by targeting multiple pro-survival signaling pathways. utrgv.eduoncotarget.com While the broader anticancer efficacy of NPP has not been as extensively studied as the parent compound, its activity in glioblastoma models highlights its potential as a candidate for further oncological research. researchgate.net
Comparative studies are essential to determine if the structural modification of niclosamide into its piperazine salt form retains or enhances its biological activity. Research using an MTT assay on glioblastoma cells has shown that this compound (NPP) exhibits an IC50 value of 1.50 µM. nih.govutrgv.edu This potency is comparable to that of the parent niclosamide and another well-studied salt form, Niclosamide Ethanolamine (B43304) (NEN), which had an IC50 value of 1.834 µM in the same study. nih.govutrgv.edu This demonstrates that NPP maintains a potent anticancer effect in vitro while possessing the advantage of better bioavailability. utrgv.edu
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound (NPP) | Glioblastoma | 1.50 | nih.govutrgv.edu |
| Niclosamide Ethanolamine (NEN) | Glioblastoma | 1.834 | nih.govutrgv.edu |
| Niclosamide (Parent Compound) | Glioblastoma | ~1.5 - 1.9 | utrgv.edu |
In vivo Animal Model Studies
Following promising in vitro results, the therapeutic potential of this compound has been investigated in several in vivo animal models, primarily focusing on metabolic diseases.
This compound has been evaluated for its anti-obesity and anti-diabetic properties in high-fat diet (HFD)-induced obese mice. nih.govnih.gov In a key study, C57BL/6J mice were fed a high-fat diet containing NPP for 11 weeks. researchgate.netnih.govberkeley.edu The results demonstrated that oral administration of NPP significantly mitigated the effects of the high-fat diet. nih.gov
Specifically, NPP treatment led to a significant reduction in HFD-induced obesity, hyperglycemia, and hepatic steatosis (fatty liver). researchgate.netnih.gov Furthermore, the compound improved insulin (B600854) sensitivity in the mice. researchgate.netnih.gov The mechanism behind these effects is linked to its activity as a mitochondrial uncoupler, which is comparable to that of Niclosamide Ethanolamine (NEN). researchgate.netnih.gov These findings suggest that this compound is a promising drug lead for the treatment of obesity and type 2 diabetes. nih.govberkeley.edu
While the parent compound, niclosamide, has been shown to inhibit tumor growth in various orthotopic xenograft mouse models, including glioblastoma, specific in vivo studies assessing the efficacy of this compound in cancer xenograft models are not extensively documented in the available research. nih.govnih.govcore.ac.uk The development of more bioavailable forms like NPP is intended to improve systemic exposure, which could enhance antitumor efficacy in vivo, but dedicated studies on NPP in this context are needed. nih.gov
The parent drug, niclosamide, has been identified as a potent inhibitor of various viruses, including SARS-CoV-2 and Porcine epidemic diarrhea virus (PEDV), in in vitro and in vivo models. nih.govnih.gov However, specific investigations into the efficacy of this compound in animal models of infection have not been detailed in the reviewed scientific literature.
Pharmacokinetic Research and Bioavailability Enhancement
Niclosamide's potential for repurposing in various systemic diseases has been significantly hampered by its poor pharmacokinetic profile, primarily its low aqueous solubility and extensive first-pass metabolism, which lead to poor oral bioavailability. mdpi.comutrgv.edunih.gov Research has consequently focused on strategies to overcome these limitations, with the development of salt forms like this compound being a key approach.
Impact of Piperazine Salt Form on Bioavailability and Oral Absorption
The conversion of the parent niclosamide molecule into a piperazine salt (NPP) is a chemical modification strategy aimed directly at improving its physicochemical properties to enhance oral absorption. utrgv.edu The primary challenge with niclosamide is its hydrophobic nature, stemming from its aromatic rings, which results in very low water solubility. mdpi.com By forming a salt with piperazine, a compound containing two nitrogen atoms, the hydrophilicity of the molecule is increased. nih.gov This structural change is thought to facilitate greater hydrogen bond formation with water, thereby improving solubility in aqueous environments like the gastrointestinal tract. nih.gov
Preclinical studies have demonstrated that this compound exhibits significantly improved water solubility compared to the parent compound. mdpi.comresearchgate.net This enhanced solubility is a critical first step in improving oral absorption, as a drug must be in solution to be absorbed across the intestinal wall. The improved pharmacokinetic properties of derivatives like this compound have been noted in preclinical research. utrgv.edu
Table 1: Comparative Aqueous Solubility of Niclosamide and this compound
| Compound | Water Solubility (at 37 °C) |
|---|---|
| Niclosamide | 0.003 mg/mL |
| This compound (NPP) | 0.023 mg/mL |
This table is generated based on data from a 2024 study, illustrating the significant increase in solubility achieved with the piperazine salt form. nih.gov
This enhancement in solubility is a primary driver for potentially increased oral bioavailability, allowing for greater systemic exposure after oral administration. utrgv.edu
First-Pass Metabolism and Enzyme Inhibition Studies (e.g., Cytochrome P450 and UDP-Glucuronosyltransferase Enzymes)
Beyond poor solubility, a second major barrier to the systemic availability of niclosamide is its rapid and extensive first-pass metabolism in the intestine and liver. mdpi.com The primary metabolic pathways identified for niclosamide are hydroxylation, mediated by Cytochrome P450 (CYP) enzymes, and glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. mdpi.comnih.govsemanticscholar.org
Research has pinpointed specific enzymes responsible for these transformations. CYP1A2 has been identified as the main enzyme responsible for the hydroxylation of niclosamide into 3-hydroxy niclosamide. nih.govsemanticscholar.orgmdpi.com However, studies suggest that glucuronidation is the more dominant metabolic pathway. UGT1A1 is the predominant enzyme involved in hepatic glucuronidation, forming niclosamide-2-O-glucuronide. nih.govsemanticscholar.orgmdpi.com Further investigations have revealed that intestinal glucuronidation plays a more significant role in niclosamide's first-pass metabolism than hepatic glucuronidation. mdpi.comnih.gov
While the metabolic fate of the parent drug is well-characterized, the resistance of this compound to metabolism by these enzymes has not yet been fully explored in vitro or in vivo. nih.gov Understanding how the addition of the piperazine moiety affects its interaction with CYP and UGT enzymes is a critical area for future research to fully characterize its pharmacokinetic profile.
Table 2: Key Enzymes in the First-Pass Metabolism of Niclosamide
| Metabolic Pathway | Primary Enzyme | Location | Metabolite |
|---|---|---|---|
| Hydroxylation | Cytochrome P450 1A2 (CYP1A2) | Liver | 3-hydroxy niclosamide |
| Glucuronidation | UDP-glucuronosyltransferase 1A1 (UGT1A1) | Liver, Intestine | Niclosamide-2-O-glucuronide |
This table summarizes the principal enzymes and resulting metabolites involved in the extensive first-pass metabolism of the parent niclosamide compound. nih.govsemanticscholar.orgmdpi.com
Strategies for Improving Systemic Exposure
The primary strategy for improving the systemic exposure of niclosamide is to enhance its oral bioavailability. The development of this compound is a direct implementation of this strategy, focusing on chemical modification to improve solubility. utrgv.edu By increasing the amount of drug that can dissolve in the gastrointestinal fluid, the piperazine salt form aims to increase the concentration gradient that drives absorption, thereby boosting systemic exposure. nih.gov
Another potential, though less explored, strategy involves the co-administration of inhibitors of the key metabolizing enzymes. mdpi.com Since UGT enzymes, particularly in the intestine, are major contributors to niclosamide's degradation, inhibiting their activity could theoretically increase the fraction of absorbed drug that reaches systemic circulation intact. mdpi.commdpi.comnih.gov Efforts to enhance niclosamide's bioavailability should likely focus on inhibiting glucuronidation in both the liver and the intestine. nih.gov However, the development of this compound primarily addresses the upstream issue of poor solubility. nih.gov
Considerations for Clinical Translation
The enhanced preclinical pharmacokinetic profile of this compound, particularly its improved solubility, presents important considerations for its potential clinical translation. utrgv.edunih.gov The low systemic exposure of traditional niclosamide formulations has been a major obstacle to repurposing it for systemic diseases like cancer, viral infections, or metabolic disorders. mdpi.comnih.gov A formulation like this compound, which can achieve higher and more reliable systemic concentrations, could make it a more viable candidate for these indications. utrgv.eduresearchwithrutgers.com
Preclinical studies have shown that this compound may be effective in models of diet-induced obesity and diabetes, suggesting that the systemic exposure achieved is sufficient to produce a pharmacological effect. researchwithrutgers.com However, a significant challenge that remains in the clinical translation of niclosamide formulations is the high inter-individual variability in absorption. nih.govplos.org Even with formulations designed to improve solubility, achieving consistent plasma levels across a patient population can be difficult. This variability and the potential for non-linear pharmacokinetics would need to be carefully characterized in early-phase clinical trials to establish a predictable exposure-response relationship. nih.govplos.org Further galenic optimization and a thorough understanding of factors affecting its absorption, such as food effects, will be crucial for the successful clinical development of this compound. plos.org
Structure Activity Relationships and Chemical Modification of Niclosamide Piperazine
Rational Design of Niclosamide (B1684120) Derivatives for Enhanced Efficacy and Bioavailability
Rational drug design aims to create new molecules with improved efficacy and better "drug-like" properties by systematically modifying a lead compound's structure. nih.gov For niclosamide, the primary goals have been to improve its poor pharmacokinetic profile without compromising its potent biological activities. mdpi.comnih.gov
Niclosamide's primary mechanism of action is the uncoupling of oxidative phosphorylation in mitochondria. mdpi.com This process is highly dependent on specific structural features of the molecule that allow it to function as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient necessary for ATP synthesis. mdpi.comnih.gov
Key functional groups essential for this activity include:
An Acid-Dissociable Phenolic Hydroxyl Group : The hydroxyl group on the salicylic (B10762653) acid ring is critical for the mitochondrial uncoupling function. mdpi.com It can be reversibly protonated and deprotonated, which is a requirement for a compound to act as a proton carrier across a biological membrane. nih.govutrgv.edu
An Electron-Withdrawing Group : The 4'-nitro group on the aniline (B41778) ring is a strong electron-withdrawing group that is important for the uncoupling activity. nih.govutrgv.edu This feature helps to delocalize the negative charge of the phenolate (B1203915) anion, increasing its lipid solubility and allowing it to diffuse back across the mitochondrial membrane.
Anilide Amino Group : The amide proton is believed to form an intramolecular hydrogen bond with the phenolic hydroxyl group. This interaction stabilizes the anionic form of niclosamide and increases the hydrophobicity of both the neutral and deprotonated forms, thereby promoting its uncoupling activity. mdpi.comnih.gov
Structure-activity relationship (SAR) studies have been conducted to understand how different substituents on the niclosamide scaffold influence its biological effects. These studies provide a foundation for designing derivatives with improved potency and selectivity. mdpi.comnih.gov
For instance, research has shown that the 4'-nitro substituent on the anilide ring can be replaced by other electron-withdrawing groups, such as trifluoromethyl or chlorine, while maintaining inhibitory activity against signaling pathways like Wnt/β-catenin. nih.gov The potency of these derivatives is often dependent on the substitution pattern in the anilide ring. nih.gov Systematic exploration of various substituents with a range of electronic and steric properties has been undertaken to optimize niclosamide analogs for specific therapeutic targets, such as enzalutamide-resistant prostate cancer. mdpi.com In some cases, replacing the nitro group has resulted in new derivatives with lower cytotoxicity against human cells while retaining desired activities. nih.gov
The following table summarizes the effects of various substitutions on the biological activity of niclosamide derivatives based on research findings.
| Compound/Derivative | Modification | Effect on Biological Activity | Target/Assay | Reference |
|---|---|---|---|---|
| N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide | Replaced 2-chloro-4-nitrophenyl with 3,5-bis(trifluoromethyl)phenyl | Most significant cytotoxicity | HL-60 leukemia cells | nih.gov |
| 5-chloro-N-(3,5-difluorophenyl)-2-hydroxybenzamide | Replaced 2-chloro-4-nitrophenyl with 3,5-difluorophenyl | Most active in MTP assay | Mitochondria Transmembrane Potential (MTP) | nih.gov |
| 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide | Replaced 2-chloro-4-nitrophenyl with 2-chlorophenyl | Most active in NFĸB assay | Nuclear Factor-ĸappa B (NFĸB) | nih.gov |
| Trifluoromethyl Analogs | Replaced 4'-nitro group with trifluoromethyl | Maintained or improved anticancer efficacy | Enzalutamide-resistant prostate cancer cells | mdpi.comnih.gov |
| Amine Analogs | Reduced 4'-nitro group to an amine | Reduced colistin (B93849) potentiation against K. pneumoniae but comparable against E. coli | Colistin Potentiation | mdpi.com |
Synthetic Strategies for Niclosamide Piperazine (B1678402) and its Analogues
The synthesis of niclosamide analogues generally involves the coupling of a substituted benzoic acid with a substituted aniline. nih.gov A common synthetic route begins with the chlorination of a commercially available substituted benzoic acid, often using thionyl chloride, to form an acyl chloride. nih.gov This reactive intermediate is then reacted with an appropriate aniline derivative to form the final amide bond of the niclosamide scaffold.
The introduction of the piperazine moiety to create niclosamide piperazine is typically achieved post-synthesis of the parent niclosamide molecule. As niclosamide is an acidic compound (due to the phenolic hydroxyl group), it can form salts with basic compounds like piperazine. The synthesis of this compound salt (NPP) involves a straightforward acid-base reaction between niclosamide and piperazine.
General synthetic strategies for creating a wider range of piperazine-containing analogues often utilize well-established chemical reactions: nih.gov
Aromatic Nucleophilic Substitution (SNAr) : A common method where a piperazine derivative displaces a leaving group (like a halogen) on an aromatic ring.
Reductive Amination : This involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent to form a new carbon-nitrogen bond. nih.gov
N-Alkylation : The transformation of a piperazine into its N-alkyl analogs via nucleophilic substitution on alkyl halides. nih.gov
These synthetic approaches allow for the versatile incorporation of the piperazine ring into various molecular scaffolds, enabling the creation of diverse libraries of compounds for biological screening. researchgate.net
Impact of Piperazine Moiety on Pharmacological Profile
The piperazine ring is a common structural motif in medicinal chemistry, often referred to as a "privileged scaffold". nih.gov Its inclusion in a drug molecule can significantly influence the compound's physicochemical properties, particularly its pharmacokinetics. The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can lead to a crucial increase in the water solubility of drug-like molecules. nih.gov
Key findings on the impact of the piperazine moiety include:
Comparable Biological Activity : Studies have shown that NPP exhibits mitochondrial uncoupling activity comparable to that of niclosamide and its other salt forms, such as niclosamide ethanolamine (B43304) (NEN). nih.gov This indicates that the salt formation does not interfere with the core mechanism of action.
Improved In Vivo Efficacy : The enhanced bioavailability of NPP translates to improved efficacy in animal models. Oral administration of NPP was found to significantly reduce high-fat diet-induced obesity, hepatic steatosis (fatty liver), and hyperglycemia in mice. nih.gov
Maintained Anticancer Potency : In studies on glioblastoma cells, NPP demonstrated an IC50 value (a measure of potency) of 1.50 µM, which is comparable to that of the parent niclosamide, while possessing better bioavailability. utrgv.edu This highlights the advantage of the piperazine salt: improving drug delivery without sacrificing efficacy. utrgv.edu
| Compound | Key Property | Finding | Reference |
|---|---|---|---|
| Niclosamide | Bioavailability | Poor due to low aqueous solubility | mdpi.com |
| This compound (NPP) | Bioavailability | Enhanced solubility due to salt formation | researchgate.net |
| This compound (NPP) | Mitochondrial Uncoupling | Activity is comparable to Niclosamide and Niclosamide Ethanolamine (NEN) | nih.gov |
| This compound (NPP) | Anticancer Potency (Glioblastoma) | IC50 of 1.50 µM, similar to Niclosamide | utrgv.edu |
| This compound (NPP) | In Vivo Efficacy (Mice) | Reduced high-fat diet-induced obesity, hyperglycemia, and hepatic steatosis | nih.gov |
Future Directions in Derivative Synthesis and Optimization
Despite the promise of derivatives like this compound, the quest to optimize the niclosamide scaffold continues. The primary challenge remains the development of compounds that balance high potency with favorable pharmacokinetic properties suitable for systemic administration. mdpi.com
Future research is likely to focus on several key areas:
Synthesis of Novel Analogues : Researchers will continue to synthesize and evaluate new niclosamide derivatives to further refine the structure-activity relationship. nih.govresearchgate.net This includes exploring a wider range of substituents on both the salicylic acid and aniline rings to fine-tune activity and selectivity for various targets, such as specific cancer-related pathways. nih.govchemrxiv.org
Improving Metabolic Stability : While certain functional groups are essential for activity, they can also be sites of rapid metabolism, leading to quick clearance from the body. mdpi.com Future designs will aim to modify these sites to improve metabolic stability without losing efficacy.
Advanced Drug Delivery Systems : In parallel with chemical modification, there is a growing interest in employing novel nanotechnologies to improve niclosamide's delivery. nih.gov Strategies such as encapsulation in lipid-based nanoparticles (liposomes), polymeric nanoparticles, and other advanced formulations are being explored to enhance solubility, protect the drug from degradation, and potentially achieve targeted delivery to cancer cells. mdpi.com
The ultimate goal is to leverage a dual approach of structural optimization and advanced formulation technology to unlock the full therapeutic potential of the niclosamide chemotype. nih.govnih.gov
Emerging Research Directions and Future Perspectives
Combinatorial Therapeutic Strategies Involving Niclosamide (B1684120) Piperazine (B1678402)
The exploration of niclosamide piperazine in combination with other established treatments is a promising area of research aimed at enhancing therapeutic efficacy and overcoming drug resistance. researchgate.net
Combination with Conventional Chemotherapeutic Agents
Recent studies have highlighted the potential of combining niclosamide with conventional chemotherapeutic agents to achieve synergistic anti-tumor effects. researchgate.net For instance, in breast cancer, the combination of niclosamide with doxorubicin (B1662922) has been shown to promote cancer cell death by inhibiting the ROS signaling pathway and blocking the Wnt/β-catenin pathway. mdpi.com Similarly, combining niclosamide with flavopiridol (B1662207) is being explored to prevent adverse clinical reactions in the treatment of acute myeloid leukemia. mdpi.com The rationale behind these combinations is that niclosamide can sensitize cancer cells to the effects of chemotherapy, potentially allowing for lower, less toxic doses of conventional drugs. nih.gov
Clinical trials are also underway to evaluate the efficacy of these combination therapies. One such trial is investigating the use of oral niclosamide in conjunction with enzalutamide (B1683756) for metastatic castration-resistant prostate cancer, aiming to counteract the development of drug resistance. mdpi.com
Combination with Immunotherapy
The ability of niclosamide to modulate the tumor microenvironment has led to investigations into its combination with immunotherapy. researchgate.netnih.gov Niclosamide has been found to enhance the efficacy of anti-PD-1 immunotherapy in murine breast and lung cancer models. nih.gov The proposed mechanism involves the reduction of PD-L1 expression on cancer cells, which is a key factor in immune evasion. nih.gov By inhibiting PD-L1, niclosamide may help to restore the activity of T cells, allowing them to more effectively target and destroy cancer cells. nih.gov Research has shown that niclosamide can inhibit the cytoplasmic translocation of HuR, a protein that stabilizes PD-L1 mRNA, and also reduce the glycosylation of the PD-L1 protein. nih.gov This dual action on PD-L1 signaling makes niclosamide a promising candidate for combination immunotherapy strategies. nih.gov
Exploration in Other Disease Areas Beyond Current Indications
Beyond its well-established role as an anthelmintic, niclosamide and its derivatives like this compound are being investigated for a wide array of other diseases. mdpi.comnih.govresearchgate.net The broad-spectrum activity of niclosamide stems from its ability to interfere with multiple cellular signaling pathways. mdpi.commdpi.com
Research has shown its potential in treating metabolic disorders such as type 2 diabetes and obesity, where its mitochondrial uncoupling effect is believed to play a role. mdpi.comnrlifecare.com In mice fed a high-fat diet, this compound was found to reduce obesity, hepatic steatosis, and hyperglycemia. mdpi.com
Furthermore, niclosamide has demonstrated antiviral properties against a range of viruses, including SARS-CoV, MERS-CoV, Zika virus, and Epstein-Barr virus, by interfering with viral entry and replication. mdpi.comresearchgate.netnih.gov Its antibacterial activity has also been noted against pathogens like Mycobacterium tuberculosis, Pseudomonas aeruginosa, and Staphylococcus aureus. mdpi.com Other potential applications being explored include the treatment of Parkinson's disease, asthma, and arterial constriction. mdpi.comnih.gov
Interactive Data Table: Investigated Disease Areas for this compound and Related Compounds
| Disease Category | Specific Indication | Key Findings/Mechanism of Action |
| Cancer | Glioblastoma | In vitro anti-cancer activity with an IC50 value of 1.50 µM. mdpi.com |
| Castration-Resistant Prostate Cancer | Induces apoptosis and reduces tumor growth by inhibiting the FOXM1-mediated DNA damage response. mdpi.com | |
| Breast Cancer | In combination with doxorubicin, promotes apoptosis by inhibiting ROS signaling and blocking the Wnt/β-catenin pathway. mdpi.com | |
| Colorectal Cancer | Inhibits cell proliferation and cancer stemness by downregulating LEF1-mediated DCLK1 expression. mdpi.com | |
| Hepatocellular Carcinoma | Increases chemosensitivity by inhibiting STAT3 signaling. mdpi.com | |
| Metabolic Disorders | Type 2 Diabetes | Improves symptoms in mice through its mitochondrial uncoupling effect. mdpi.comnrlifecare.com |
| Obesity | Prevents high-fat diet-induced obesity in mice. mdpi.comnrlifecare.com | |
| Infectious Diseases | Viral Infections (SARS-CoV, MERS-CoV, Zika) | Inhibits viral replication. mdpi.comnih.gov |
| Bacterial Infections (Tuberculosis) | Exhibits antituberculosis activity. mdpi.com | |
| Neurological Disorders | Parkinson's Disease | Shows potential neuroprotective effects through PINK1 activation. nih.gov |
Advanced Drug Delivery Systems for this compound
A significant hurdle in the clinical application of niclosamide and its salts is their poor bioavailability. nih.govnih.gov To address this, researchers are actively developing advanced drug delivery systems. nih.gov
Nanotechnology Approaches for Targeted Delivery and Efficacy Enhancement
Nanotechnology offers promising solutions to overcome the limitations of this compound's solubility and delivery. nih.govmdpi.comnih.gov Various nanoparticle-based delivery systems, including nanocrystals, polymeric nanoparticles, and lipid-based nanocarriers like liposomes and solid lipid nanoparticles, are being explored to improve the drug's pharmacokinetic profile. mdpi.comnih.govresearchgate.net These nanocarriers can encapsulate niclosamide, protecting it from degradation and facilitating targeted delivery to tumor sites, which can enhance its efficacy while reducing systemic toxicity. nih.govresearchgate.net
Techniques such as electrospraying and the use of supercritical fluids are also being investigated to produce nano-sized formulations of niclosamide. nih.govnih.gov For instance, research into the solubility of this compound in supercritical carbon dioxide aims to develop greener and more efficient formulation processes. researchgate.net These advanced delivery systems hold the key to unlocking the full therapeutic potential of this compound in various diseases. nih.govgoogle.com
Identification of Novel Molecular Targets
The anticancer activity of niclosamide is attributed to its ability to modulate multiple signaling pathways that are crucial for cancer cell survival and proliferation. nih.govnih.govmdpi.com While several targets have been identified, research is ongoing to uncover novel molecular interactions of this compound.
Pathways known to be inhibited by niclosamide include Wnt/β-catenin, mTORC1, STAT3, and NF-κB. nih.govmdpi.complos.org For example, niclosamide has been shown to down-regulate β-catenin and its downstream targets, such as cyclin D1 and survivin, in glioblastoma cells. plos.org It also disrupts STAT3 signaling by blocking its phosphorylation, which is critical for its activation. nih.gov In the context of the mTOR pathway, niclosamide is believed to disrupt mTORC1 signaling. nih.gov
Recent studies are also focusing on identifying new targets. For instance, niclosamide has been found to target Axin2, leading to the suppression of the Wnt/Snail axis in osteosarcoma cells. researchgate.net The continued identification of novel molecular targets will provide a more comprehensive understanding of this compound's mechanisms of action and could lead to the development of more targeted and effective therapeutic strategies. nih.gov
Q & A
Q. What are the validated methods for synthesizing and characterizing Niclosamide Piperazine (NPP) to ensure reproducibility in academic research?
this compound is synthesized by forming a salt between niclosamide (a weakly acidic salicylanilide) and piperazine (a basic heterocycle). Key steps include:
- Salt formation : Optimizing stoichiometric ratios in polar aprotic solvents (e.g., DMF or ethanol) under reflux .
- Purification : Recrystallization to remove unreacted starting materials, confirmed via HPLC or TLC .
- Characterization : Use NMR (e.g., H and C) to verify proton environments of the piperazine moiety and niclosamide backbone. Elemental analysis ensures correct stoichiometry, while FT-IR confirms hydrogen bonding between the salt components .
Q. How does this compound modulate metabolic pathways in obesity and type 2 diabetes models, and what assays are used to validate these effects?
NPP improves hepatic steatosis and glucose metabolism via mitochondrial uncoupling and AMPK activation. Methodological approaches include:
- In vitro : Seahorse assays to measure oxygen consumption rates (OCR) in hepatocytes treated with NPP .
- In vivo : High-fat diet (HFD) murine models with endpoints like glucose tolerance tests (GTT), insulin tolerance tests (ITT), and lipidomics profiling of liver tissue .
- Mechanistic studies : Western blotting for AMPK phosphorylation and qPCR for lipid metabolism genes (e.g., PPARα, CPT1A) .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Quantitative analysis : Reverse-phase HPLC with UV detection (λ = 330 nm for niclosamide moiety) using a C18 column and acetonitrile/water mobile phase .
- Validation : Spike-and-recovery experiments in plasma/liver homogenates to assess extraction efficiency and matrix effects .
- Structural confirmation : High-resolution mass spectrometry (HRMS) for molecular ion peaks (m/z 479.1 for NPP) .
Q. How do structural modifications of the piperazine moiety influence the bioactivity and solubility of Niclosamide derivatives?
- Solubility enhancement : Piperazine’s basic nitrogen atoms improve aqueous solubility via salt formation. Comparative studies use shake-flask methods to measure solubility in PBS (pH 7.4) .
- Bioactivity trade-offs : Methyl or hydroxyl substitutions on piperazine may reduce toxicity but also decrease antihelminthic activity. Structure-activity relationship (SAR) studies employ in vitro parasite motility assays (e.g., Schistosoma mansoni) and cytotoxicity screens (e.g., HEK293 cells) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound in metabolic disease models?
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation using LC-MS/MS. NPP’s improved oral bioavailability over niclosamide correlates with enhanced in vivo efficacy .
- Dose optimization : Conduct dose-response studies in HFD mice to identify the therapeutic window where mitochondrial uncoupling occurs without systemic toxicity .
- Mechanistic redundancy : Use CRISPR/Cas9 knockout models to dissect contributions of AMPK, Wnt/β-catenin, and other pathways .
Q. What experimental designs are optimal for evaluating this compound’s anti-cancer activity while mitigating genotoxicity concerns?
- Genotoxicity screening : Ames test for mutagenicity and comet assay for DNA damage in cancer cell lines (e.g., HCT116) .
- Synergy studies : Combine NPP with chemotherapeutics (e.g., 5-FU) in 3D spheroid models to assess combinatorial indices (CI) via Chou-Talalay analysis .
- Resistance profiling : Long-term exposure experiments to identify upregulated efflux pumps (e.g., P-gp) via RNA sequencing .
Q. How can the pharmacokinetic limitations of this compound be addressed through formulation strategies?
- Nanoformulations : Encapsulate NPP in PLGA nanoparticles to enhance bioavailability. Characterize particle size (DLS) and drug release profiles (dialysis bag method) .
- Co-crystallization : Screen co-formers (e.g., succinic acid) to improve dissolution rates. Validate via powder X-ray diffraction (PXRD) and dissolution testing .
Q. What strategies validate the specificity of this compound for serotonin receptors in neurological studies?
- Radioligand binding assays : Use C-labeled NPP in PET imaging to quantify binding to 5-HT receptors in rat brain slices. Compare blocking with selective antagonists (e.g., WAY-100635) .
- Functional MRI : Correlate receptor occupancy with changes in blood-oxygen-level-dependent (BOLD) signals during behavioral tasks .
Q. How do structural modifications of the piperazine ring impact antiplatelet activity in Niclosamide derivatives?
- In vitro platelet aggregation : Use ADP-induced aggregation assays in human PRP (platelet-rich plasma) to compare derivatives .
- Computational modeling : Dock modified NPP analogs into P2Y receptor models (AutoDock Vina) to predict binding affinity trends .
Methodological Notes
- Data validation : Cross-reference spectral data with NIST Chemistry WebBook entries for piperazine derivatives .
- Controlled substances : Adhere to forensic protocols (e.g., IR, GC-MS) when handling piperazine analogs to comply with regulatory guidelines .
- Ethical reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility and data transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
